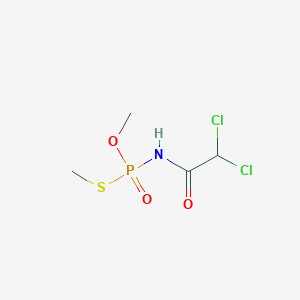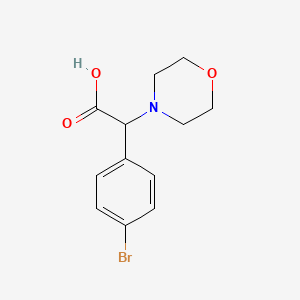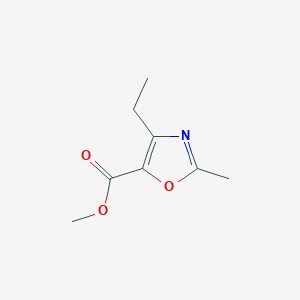![molecular formula C19H26N4O7 B13972965 (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 32440-94-1](/img/structure/B13972965.png)
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Condensation Reactions: Combining smaller molecules to form the larger, more complex structure.
Amidation: Introducing amide groups through reactions between carboxylic acids and amines.
Protection and Deprotection Steps: Using protecting groups to shield reactive sites during intermediate steps and then removing them to reveal the final functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Conducting the synthesis in large reactors where all reactants are combined and allowed to react over a specified period.
Continuous Flow Processing: Using a continuous flow of reactants through a reactor, which can improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which (4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering or blocking biological responses.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid
- **(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid methyl ester
Uniqueness
The unique structure of this compound, with its specific arrangement of amino and carboxyl groups, gives it distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it a valuable molecule for research and industrial purposes.
Propriétés
Numéro CAS |
32440-94-1 |
|---|---|
Formule moléculaire |
C19H26N4O7 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O7/c1-11(17(28)21-10-16(26)27)22-19(30)14(7-8-15(24)25)23-18(29)13(20)9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,28)(H,22,30)(H,23,29)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1 |
Clé InChI |
PMDVRXNLBUTEFB-UBHSHLNASA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)



